7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the empirical formula C6H5BrN4 . It has a molecular weight of 213.03 . This compound is typically sold in solid form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis
The molecular structure of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be represented by the SMILES stringNc1nc2cc(Br)ccn2n1
. Further analysis of the molecular structure can be performed using computational chemistry software packages . Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be quite complex. For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .Physical And Chemical Properties Analysis
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid compound . Its empirical formula is C6H5BrN4 and it has a molecular weight of 213.03 .Scientific Research Applications
Herbicidal Activity
Compounds structurally related to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have been found to possess significant herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural sciences, particularly in the development of effective herbicides (Moran, 2003).
Synthesis of Substituted Pyridines
7-Amino[1,2,3]triazolo[1,5-a]pyridines, which are structurally related to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been used in reactions leading to substituted pyridines. This could be relevant for the synthesis of complex organic compounds, including potential pharmaceuticals and materials science applications (Asensio et al., 1993).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their ring rearrangements, indicate their utility as synthetic intermediates in organic chemistry. Their stable structures allow for further chemical manipulations, which could be valuable in pharmaceutical chemistry (Tang et al., 2014).
Antiproliferative Activity in Cancer Research
Fluorinated derivatives of 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, which are structurally similar to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have shown promising antiproliferative activity against breast, colon, and lung cancer cell lines. This suggests potential applications in cancer research and drug development (Dolzhenko et al., 2008).
Antioxidant Activity
Research on [1,2,4]triazolo[1,5-a]pyridine derivatives, including those with bromine atoms, has indicated significant antioxidant activity. These findings are relevant for exploring new antioxidants in pharmaceutical research (Smolsky et al., 2022).
Applications in Heterocyclic Chemistry
The synthesis and analysis of various substituted 1,2,4-triazolo[1,5-a]pyridines underscore their importance in heterocyclic chemistry. These compounds serve as key intermediates and building blocks in the synthesis of more complex molecules, potentially useful in various fields of chemical research (Dolzhenko et al., 2008; Glover & Rowbottom, 1976).
Future Directions
The future directions for research on 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and similar compounds are likely to be influenced by their potential applications. As mentioned earlier, [1,2,4]triazolo[1,5-a]pyridine derivatives have been used in the design of drugs and efficient light-emitting materials for phosphorescent OLED devices . Therefore, future research may focus on exploring new applications for these compounds in medicine and technology.
properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYXZOMYRSLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712398 | |
Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
882521-63-3 | |
Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.